molecular formula C14H8BrF4NO B4891603 N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide

N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide

Cat. No.: B4891603
M. Wt: 362.12 g/mol
InChI Key: ZOZUBKGJPMIXDM-UHFFFAOYSA-N
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Description

N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide is an organic compound that features a benzamide core substituted with bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide typically involves the following steps:

    Bromination: The starting material, 2-fluorobenzamide, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide.

    Coupling Reaction: The final step involves coupling the trifluoromethylated intermediate with 2-fluorobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and trifluoromethyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving bromine and fluorine-containing compounds.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals, where its unique properties enhance the efficacy and stability of the final products.

Mechanism of Action

The mechanism of action of N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, while the fluorine atom can participate in hydrogen bonding and other interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • N-[2-bromo-4-(trifluoromethyl)phenyl]-2-fluorobenzamide
  • N-[2-bromo-5-(trifluoromethyl)phenyl]-3-fluorobenzamide
  • N-[2-bromo-5-(trifluoromethyl)phenyl]-4-fluorobenzamide

Comparison: N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide is unique due to the specific positioning of the bromine, trifluoromethyl, and fluorine groups on the benzamide core. This unique arrangement influences its chemical reactivity, binding affinity, and overall properties, making it distinct from other similar compounds. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, which can be advantageous in various applications.

Properties

IUPAC Name

N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrF4NO/c15-10-6-5-8(14(17,18)19)7-12(10)20-13(21)9-3-1-2-4-11(9)16/h1-7H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZUBKGJPMIXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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